molecular formula C21H18ClN3O2S B2740000 4-chloro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021256-87-0

4-chloro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No. B2740000
CAS RN: 1021256-87-0
M. Wt: 411.9
InChI Key: LHJVJMNINJGHGP-UHFFFAOYSA-N
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Description

Indole is a heterocyclic compound that is a part of many biologically active compounds, including certain synthetic drugs . It binds with high affinity to multiple receptors, which can be useful in developing new derivatives . Thiazole is another heterocyclic compound that is found in many important drugs and molecules.

Scientific Research Applications

Novel Thiazole-Containing Bis-1-Chloromethyl-5-Hydroxy-1,2-Dihydro-3H-Benz[e]Indole (Seco-CBI)-Polyamide Conjugates as Anticancer Agents

Kumar et al. (2002) synthesized thiazole-containing bis-l-chloromethyl-5-hydroxy-1,2-dihydro3i/-benz[e]indole (seco-CBI)-polyamide conjugates. These compounds exhibited potent anticancer properties and are part of ongoing research to develop effective treatments against various cancer cell lines. This research highlights the application of thiazole compounds in anticancer therapies (Kumar et al., 2002).

Anticonvulsant Activity of Isatin Coupled Thiazolidin‐4‐One Derivatives

Nikalje et al. (2015) focused on the synthesis of 2‐(substituted‐phenyl)‐3‐(2‐oxoindolin‐3‐ylidene)amino)‐thiazolidin‐4‐one derivatives. These compounds were tested for their central nervous system (CNS) depressant activity and anticonvulsant properties, showcasing the potential of such compounds in treating neurological disorders (Nikalje et al., 2015).

Anti-Inflammatory Activity of Indolyl Azetidinones

A study by Kalsi et al. (1990) reported the synthesis and anti-inflammatory activity of N- (3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro - 4 (1H - indolyl-3-yyl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides. These compounds showed promising anti-inflammatory effects, suggesting their potential use in developing new non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).

Chromone–Thiazole Hybrids as Potential Ligands for Human Adenosine Receptors

Cagide et al. (2015) explored the synthesis of new 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides, highlighting their potential as ligands for human adenosine receptors. This research contributes to the understanding of molecular interactions in drug development, particularly in targeting adenosine receptors which are significant in various physiological processes (Cagide et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of some indole derivatives , it could be interesting to investigate whether this compound has similar activities.

properties

IUPAC Name

4-chloro-N-[4-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c22-16-7-5-15(6-8-16)20(27)24-21-23-17(13-28-21)9-10-19(26)25-12-11-14-3-1-2-4-18(14)25/h1-8,13H,9-12H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJVJMNINJGHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide

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